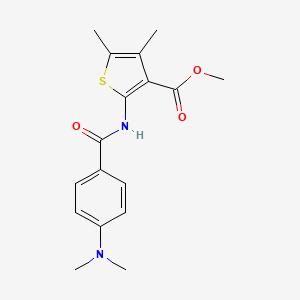

Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Historical Development of Thiophene Derivatives in Pharmaceutical Research

Thiophene, a sulfur-containing heterocycle, was first isolated in 1882 by Viktor Meyer as a benzene contaminant during indophenin synthesis experiments. Early 20th-century research focused on its aromatic properties, but by the 1950s, its bioisosteric potential—mimicking phenyl rings while offering distinct electronic profiles—sparked interest in drug design. The first thiophene-based therapeutic, ticlopidine (a platelet aggregation inhibitor), gained FDA approval in 1979, validating its pharmacological utility.

Key milestones in thiophene medicinal chemistry include:

- 1980s : Development of nonsteroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid, leveraging thiophene’s COX inhibition capabilities.

- 2000s : Emergence of kinase inhibitors incorporating thiophene cores, capitalizing on their planar geometry for ATP-binding pocket interactions.

- 2010s–present : Expansion into targeted cancer therapies and metabolic disorder treatments, with over 26 FDA-approved thiophene-containing drugs as of 2024.

Synthetic methodologies evolved in parallel. Early routes, such as the Willgerodt reaction, faced limitations in yield and safety. The 1998 patent US4266067A marked a turning point by introducing halogenation-alkoxylation cascades for 2-thiopheneacetic acid derivatives, enabling scalable production of intermediates like methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate.

Significance of Substituted Thiophenes as Privileged Pharmacophores

Substituted thiophenes exhibit three properties that make them "privileged" scaffolds:

- Electron-rich aromaticity : The sulfur atom’s lone pairs facilitate π-stacking and charge-transfer interactions with biological targets.

- Structural tunability : Substituents at the 2-, 3-, 4-, and 5-positions modulate solubility, bioavailability, and target affinity. For example:

- Bioisosteric flexibility : Thiophenes often replace benzene rings to reduce toxicity while maintaining activity, as seen in the transition from phenyl-based NSAIDs to thiophene analogs like suprofen.

| Therapeutic Area | Example Thiophene Drug | Key Substitution Pattern |

|---|---|---|

| Anti-inflammatory | Tiaprofenic acid | 2-Benzoyl group |

| Anticancer | Raltitrexed | 5-Nitro substituent |

| Antimicrobial | Cefoxitin | 2-Aminothiazolyl moiety |

Position of this compound in Contemporary Research

This compound (CAS 896616-02-7) represents a strategic fusion of two pharmacophoric elements:

- 4-(Dimethylamino)benzamido group : Enhances hydrogen-bonding capacity via the amide linkage while the dimethylamino moiety contributes to basicity (pKa ≈ 8.2), favoring interactions with acidic tumor microenvironments.

- 4,5-Dimethylthiophene core : The methyl groups at positions 4 and 5 induce conformational restriction, potentially improving selectivity for kinases over related ATPases.

Recent studies highlight its role as a precursor in synthesizing kinase inhibitors. The methyl ester serves as a pro-drug moiety, hydrolyzing in vivo to the active carboxylic acid (2-benzamido-4,5-dimethylthiophene-3-carboxylic acid). Computational docking analyses predict strong binding affinity (ΔG ≈ -9.8 kcal/mol) for VEGFR-2, suggesting antiangiogenic applications.

Structural Comparison with Related Compounds

| Property | Subject Compound | Tiaprofenic Acid |

|---|---|---|

| Molecular Weight | 332.42 g/mol | 260.29 g/mol |

| LogP | 2.8 | 3.1 |

| Hydrogen Bond Acceptors | 5 | 3 |

| Rotatable Bonds | 4 | 6 |

The reduced rotatable bond count in the subject compound correlates with improved metabolic stability compared to first-generation thiophene therapeutics. Ongoing research explores its utility in fluorescent probes, leveraging the dimethylamino group’s solvatochromic properties for cellular imaging.

Properties

IUPAC Name |

methyl 2-[[4-(dimethylamino)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-10-11(2)23-16(14(10)17(21)22-5)18-15(20)12-6-8-13(9-7-12)19(3)4/h6-9H,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCLWLFFMMTMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride to form 4-(dimethylamino)benzoyl chloride.

Coupling with Thiophene Derivative: The benzoyl chloride intermediate is then reacted with a thiophene derivative, such as 4,5-dimethylthiophene-3-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced amide or ester groups.

Substitution: Substituted derivatives at the dimethylamino group or thiophene ring.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains using methods such as the tube dilution method. The presence of electron-withdrawing groups enhances its antimicrobial activity.

Anticancer Properties

In vitro studies have evaluated the anticancer potential of methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate. The sulforhodamine B assay has revealed cytotoxic effects on human cancer cell lines, including lung cancer (A-549). The compound's efficacy appears to be improved by specific substituents.

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. Its radical scavenging activity correlates with the presence of electron-donating groups within its structure.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

- Electron-Withdrawing Groups : Enhance antimicrobial and anticancer activities.

- Electron-Donating Groups : Increase antioxidant properties.

This relationship underscores the importance of molecular design in developing effective therapeutic agents.

Antimicrobial Evaluation

A study conducted on various thiophene derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated a structure-activity relationship favoring compounds with specific functional groups.

Cytotoxicity Assays

Cytotoxicity tests using the sulforhodamine B assay revealed that this compound exhibited notable cytotoxic effects on human lung cancer cell lines (A-549), suggesting potential for development into anticancer therapies.

Data Summary Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | Tube dilution method | Significant activity against tested strains |

| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |

| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |

Mechanism of Action

The mechanism of action of Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Electronic and Steric Effects

- Dimethylamino vs.

- Ester Groups : Methyl/ethyl esters in these compounds improve lipid solubility, facilitating membrane penetration in biological systems .

Biological Activity

Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, structure, and various biological activities, including its effects on different biological targets.

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 306.39 g/mol

- CAS Number : Not specified in the search results.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzoic acid with methyl 4,5-dimethylthiophene-3-carboxylate. The process may include steps such as condensation reactions and purification through crystallization or chromatography.

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. A study evaluating similar thiophene derivatives reported effective inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations. The Minimum Inhibitory Concentration (MIC) values for these activities were determined to be around 128 µg/mL for certain derivatives .

Enzyme Inhibition

This compound has been tested for its ability to inhibit enzymes such as α-amylase and urease. These enzymes are crucial in carbohydrate metabolism and urea hydrolysis, respectively. Inhibition of α-amylase is particularly relevant for diabetes management as it slows down carbohydrate absorption .

Case Studies

-

Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity of thiophene derivatives.

- Method : DPPH radical scavenging assay.

- Results : The compound displayed a significant reduction in DPPH radicals, indicating strong antioxidant activity.

-

Antimicrobial Evaluation :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Agar diffusion method.

- Results : The compound showed effective inhibition against S. aureus with an MIC of 128 µg/mL.

-

Enzyme Inhibition Study :

- Objective : To investigate the inhibitory effects on α-amylase.

- Method : Spectrophotometric assay.

- Results : The compound inhibited α-amylase activity significantly at concentrations ranging from 50 to 200 µg/mL.

Research Findings Summary Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH radical scavenging | Significant reduction in radicals |

| Antimicrobial | Agar diffusion method | MIC = 128 µg/mL against S. aureus |

| Enzyme Inhibition | Spectrophotometric assay | Significant inhibition of α-amylase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.